![molecular formula C19H22N4O2S B323261 N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide](/img/structure/B323261.png)
N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide is a complex organic compound with a unique structure that includes an anilinocarbonothioyl group, a hydrazino group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, while maintaining strict quality control to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to a more reduced state.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield new carbonyl or carboxyl groups, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide include:
- 4-[2-(anilinocarbonothioyl)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide
- This compound (different isomers)
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H22N4O2S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-4-oxo-4-[2-(phenylcarbamothioyl)hydrazinyl]butanamide |
InChI |
InChI=1S/C19H22N4O2S/c1-13-8-9-16(14(2)12-13)21-17(24)10-11-18(25)22-23-19(26)20-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,21,24)(H,22,25)(H2,20,23,26) |
InChI Key |
YBYGSEYJJXBVHE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=CC=CC=C2)C |
solubility |
54.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B323178.png)
![N-(4-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B323179.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dinitroaniline](/img/structure/B323180.png)
![(6E)-2,4-dichloro-6-[[4-(4-methylpiperidin-1-yl)sulfonylanilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323184.png)
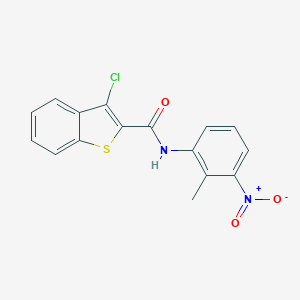
![(6E)-4-bromo-6-[[2-(cyclohexen-1-yl)ethylamino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323192.png)
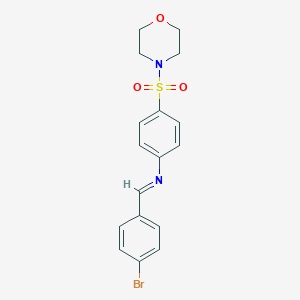
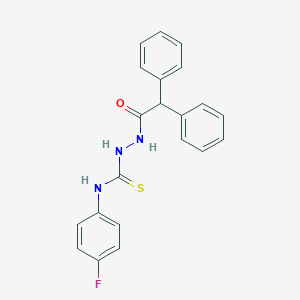
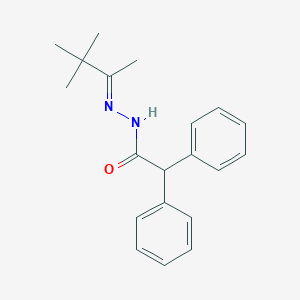

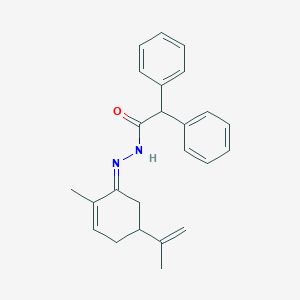
![N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]-2,2-diphenylacetohydrazide](/img/structure/B323200.png)
![Ethyl 3-[(diphenylacetyl)hydrazono]butanoate](/img/structure/B323201.png)

